molecular formula C22H19NO5 B14055781 2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid

Cat. No.: B14055781
M. Wt: 377.4 g/mol
InChI Key: SQABQJLRVRSSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-2-Furylalanine is a derivative of the amino acid alanine, where the hydrogen atom on the alpha carbon is replaced by a 2-furyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its unique properties, which allow for site-specific labeling and incorporation into peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-D-2-Furylalanine can be synthesized through various methods. One common approach involves the protection of the amino group of D-2-Furylalanine with the Fmoc group. This can be achieved by reacting D-2-Furylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of Fmoc-D-2-Furylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with the Fmoc group, followed by purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2-Furylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Fmoc-D-2-Furylalanine exerts its effects involves the selective reactivity of the furan ring. Upon UV-irradiation in the presence of oxygen and a photosensitizer, the furan ring is converted to an unsaturated dicarbonyl compound. This intermediate selectively reacts with nucleophiles, allowing for site-specific labeling of peptides and proteins . The Fmoc group serves as a protective group for the amino group, facilitating peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-2-Furylalanine is unique due to its ability to undergo selective oxidation and substitution reactions, making it highly valuable for site-specific labeling in peptide and protein research. Its incorporation into peptides via SPPS allows for the development of novel peptide-based materials and therapeutic agents .

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid

InChI

InChI=1S/C22H19NO5/c1-14(21(24)25)23(20-11-6-12-27-20)22(26)28-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,14,19H,13H2,1H3,(H,24,25)

InChI Key

SQABQJLRVRSSQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CC=CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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